N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-9(6-7-18-8)12(17)16-13-14-10-4-2-3-5-11(10)15-13/h2-7H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJKJZMTPNPCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide typically involves the reaction of 2-methylfuran-3-carboxylic acid with 1H-benzo[d]imidazole-2-amine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its functional groups:
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Benzimidazole core : Susceptible to nucleophilic substitution (e.g., at the 2-position) and N-alkylation .
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Furan-carboxamide moiety : Prone to hydrolysis (under acidic/basic conditions) and Michael addition (with nucleophiles) .
2.1 Key Reaction Types
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Amide hydrolysis : The carboxamide group can hydrolyze to carboxylic acid under strong acid/base conditions .
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Furan ring reactions : Electrophilic substitution (e.g., halogenation) or cycloaddition reactions (e.g., Diels-Alder).
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Benzimidazole functionalization : Alkylation, acylation, or cross-coupling (e.g., Suzuki) at the 2-position .
2.2 Stability and Limitations
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Thermal stability : The benzimidazole-furan linkage may degrade under prolonged heating (>100°C) .
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pH sensitivity : Amide hydrolysis accelerates in acidic/basic environments .
Biological and Medicinal Implications
While direct data on the target compound is limited, structural analogs (e.g., benzimidazole-furan hybrids) show:
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Antimicrobial activity : Due to the benzimidazole core’s interaction with DNA gyrase or topoisomerases.
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Enzyme inhibition : Potential targeting of kinases or proteases via the furan-carboxamide moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, while the furan ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Structural Features
The benzimidazole-carboxamide scaffold is common among analogs, but substituents on the benzamide or adjacent groups dictate physicochemical and biological properties. Key structural variations include:
Physicochemical Properties
- Melting Points : Hydroxy-substituted analogs (e.g., compounds 14–15 in ) exhibit high melting points (>300°C), suggesting strong intermolecular hydrogen bonding .
- Solubility : Methoxy groups (e.g., compound 13 ) improve solubility in polar solvents compared to chlorinated analogs.
- Stability : Sulfonyl and aliphatic substituents (e.g., cyclohexane ) may enhance metabolic stability relative to furan-containing derivatives.
Key Research Findings
- Structural Rigidity : Chalcone-derived hybrids (e.g., compounds 6–8 in ) with extended conjugation show superior tubulin inhibition due to enhanced planarity .
- Biological Specificity : The 2-methylfuran group in the target compound may confer selectivity for enzymes or receptors with hydrophobic binding pockets, though empirical data are needed.
Biological Activity
N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various applications supported by empirical studies.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety linked to a furan ring through a carboxamide group. The synthesis typically involves the reaction of 2-methylfuran-3-carboxylic acid with 1H-benzo[d]imidazole-2-amine using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane under reflux conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The benzimidazole moiety can bind to the active sites of various enzymes, inhibiting their function. This is particularly relevant in cancer therapy where enzyme inhibitors are crucial.
- Receptor Modulation : The furan ring may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity towards certain receptors .
Anticancer Properties
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant anticancer activity. For example, a study demonstrated that compounds with similar structures showed potent inhibitory effects on the VEGFR-2 receptor in hepatocellular carcinoma cell lines, with IC50 values as low as 1.98 μM .
| Compound | Target | IC50 (μM) | % Inhibition |
|---|---|---|---|
| 17a | VEGFR-2 | 1.98 | 82% |
| 6 | VEGFR-2 | 10.04 | 80% |
| Sorafenib | VEGFR-2 | 10.99 | 92% |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar benzimidazole derivatives have shown activity against various pathogens, including Helicobacter pylori and various fungi, indicating a broad-spectrum efficacy .
Anti-inflammatory Effects
Studies have reported that compounds related to this compound exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
A recent study focused on the synthesis and biological evaluation of novel benzimidazole derivatives highlighted the importance of structural modifications on biological activity. The research utilized various assays to assess cytotoxicity against cancer cell lines and identified several compounds with promising activity against human topoisomerase I, a critical target in cancer therapy .
In another investigation, compounds structurally related to this compound were screened against a panel of 60 human cancer cell lines at the National Cancer Institute. The findings revealed significant growth inhibition rates, underscoring the potential of these compounds as therapeutic agents .
Q & A
Q. What are the common synthetic routes for N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols or one-pot strategies. A multi-step approach involves:
- Step 1 : Reacting o-phenylenediamine with carbon disulfide and KOH to form 1H-benzo[d]imidazole-2-thiol .
- Step 2 : Treating with hydrazine hydrate to yield 2-hydrazinyl-1H-benzo[d]imidazole .
- Step 3 : Condensation with furan-3-carboxylic acid derivatives.
Alternatively, a one-pot method using CBr₄ (3 equiv) in CH₃CN at 80°C achieves 78% yield by promoting C–N bond formation .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identification of functional groups (e.g., N–H stretches at 3395–3464 cm⁻¹, C=O at ~1632 cm⁻¹) .
- ¹H/¹³C NMR : Benzimidazole NH protons appear as singlets at δ10.93–12.31, while aromatic protons and methyl groups on furan are observed at δ6.14–7.72 and δ2.16, respectively .
- Mass spectrometry (ESI-MS) : Molecular ion peaks confirm molecular weight (e.g., m/z 331.39 for related analogs) .
Q. What are the primary biological activities explored for this compound?
- Methodological Answer :
- Anticonvulsant activity : Evaluated via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
- Neuroprotective effects : Assessed using mGluR5 receptor inhibition assays (IC₅₀ values) and cell viability studies (e.g., HEK293 cells) .
- Antitumor potential : Screened against cancer cell lines (e.g., MCF-7) with IC₅₀ determination and apoptosis assays .
Advanced Research Questions
Q. How can computational methods optimize the compound's neuroprotective activity?
- Methodological Answer :
- Homology modeling : Build mGluR5 transmembrane (TM) domain structures using MODELLER, with validation via DOPE scoring .
- Docking studies : Predict binding affinities of substituted analogs (e.g., 3,5-dichloro derivatives) to mGluR5 active sites .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ constants) with IC₅₀ values to guide synthetic prioritization .
Q. What strategies resolve contradictions in biological activity data from structural modifications?
- Methodological Answer :
- Substituent analysis : Compare electron-withdrawing (e.g., –NO₂, –CF₃) vs. donating (–OCH₃) groups. For example, 3,5-dichloro analogs show 14-fold higher mGluR5 inhibition than methoxy derivatives but lower cell viability .
- Dose-response profiling : Use Hill slopes to differentiate true potency from cytotoxicity .
- Meta-analysis : Aggregate data from multiple assays (e.g., MES vs. rotorod tests) to identify structure-specific efficacy .
Q. How to design experiments for studying structure-activity relationships (SAR) in antitumor applications?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with substitutions on the furan (e.g., methyl → ethyl) and benzimidazole (e.g., 5-nitro vs. 5-amino) moieties .
- In vitro screening : Test against panels of cancer cell lines (e.g., leukemia, breast) using MTT assays, with cisplatin as a positive control .
- Mechanistic studies : Perform flow cytometry to assess cell cycle arrest (e.g., G2/M phase) and Western blotting for apoptosis markers (e.g., caspase-3) .
Q. How can reaction conditions be optimized for one-pot synthesis?
- Methodological Answer :
- Catalyst screening : Compare CBr₄ with alternatives like ZnCl₂ or iodine; CBr₄ achieves 78% yield in CH₃CN .
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) vs. CH₃CN; the latter minimizes side reactions .
- Temperature gradients : Optimize between 60–100°C; 80°C balances yield and decomposition .
Q. What in silico approaches predict optoelectronic properties of benzimidazole derivatives?
- Methodological Answer :
- DFT calculations : Compute HOMO-LUMO gaps (e.g., 3.2–4.1 eV) to assess charge transfer efficiency .
- Nonlinear optical (NLO) analysis : Calculate hyperpolarizability (β) values using Gaussian09 to identify candidates for photonic applications .
- Stokes shift modeling : Predict emission spectra using TD-DFT to minimize photon reabsorption in light-emitting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
